molecular formula C17H19N3O4 B2442761 1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2411220-17-0

1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2442761
CAS No.: 2411220-17-0
M. Wt: 329.356
InChI Key: SZIHZFFUEGPREA-UHFFFAOYSA-N
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Description

1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a unique combination of indole, piperidine, and nitro functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of 1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The nitro group is introduced via nitration reactions, and the piperidine moiety is incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole and piperidine moieties can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other indole and piperidine derivatives:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

1-[4-(6-nitro-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-16(21)18-8-5-13(6-9-18)17(22)19-10-7-12-3-4-14(20(23)24)11-15(12)19/h2-4,11,13H,1,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIHZFFUEGPREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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